molecular formula C12H16N4O4 B14951737 (E)-ethoxy-(7-ethoxycarbonyl-2,6-dimethyltriazolo[2,1-a]triazol-8-ium-3-ylidene)methanolate

(E)-ethoxy-(7-ethoxycarbonyl-2,6-dimethyltriazolo[2,1-a]triazol-8-ium-3-ylidene)methanolate

Cat. No.: B14951737
M. Wt: 280.28 g/mol
InChI Key: FGRDGWFBGBCEJE-UHFFFAOYSA-N
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Description

(E)-ethoxy-(7-ethoxycarbonyl-2,6-dimethyltriazolo[2,1-a]triazol-8-ium-3-ylidene)methanolate is a complex organic compound belonging to the triazolium family This compound is characterized by its unique structure, which includes multiple functional groups such as ethoxy, ethoxycarbonyl, and dimethyltriazolo

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethoxy-(7-ethoxycarbonyl-2,6-dimethyltriazolo[2,1-a]triazol-8-ium-3-ylidene)methanolate typically involves multi-step organic reactions. The process begins with the preparation of the triazolium core, followed by the introduction of ethoxy and ethoxycarbonyl groups. Common reagents used in these reactions include ethyl chloroformate, sodium ethoxide, and dimethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-ethoxy-(7-ethoxycarbonyl-2,6-dimethyltriazolo[2,1-a]triazol-8-ium-3-ylidene)methanolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-ethoxy-(7-ethoxycarbonyl-2,6-dimethyltriazolo[2,1-a]triazol-8-ium-3-ylidene)methanolate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biomolecules.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with enhanced properties. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (E)-ethoxy-(7-ethoxycarbonyl-2,6-dimethyltriazolo[2,1-a]triazol-8-ium-3-ylidene)methanolate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction may involve hydrogen bonding, van der Waals forces, and covalent bonding, depending on the target and the functional groups involved.

Comparison with Similar Compounds

Similar Compounds

    Vanillin acetate: A compound with a similar ethoxy group but different core structure.

    Atomoxetine related compound A: Shares some structural similarities but differs in functional groups and applications.

    Tannic acid: Contains multiple hydroxyl groups and is used as an antioxidant.

Uniqueness

(E)-ethoxy-(7-ethoxycarbonyl-2,6-dimethyltriazolo[2,1-a]triazol-8-ium-3-ylidene)methanolate stands out due to its unique triazolium core and the presence of multiple functional groups

Properties

Molecular Formula

C12H16N4O4

Molecular Weight

280.28 g/mol

IUPAC Name

(E)-ethoxy-(7-ethoxycarbonyl-2,6-dimethyltriazolo[2,1-a]triazol-8-ium-3-ylidene)methanolate

InChI

InChI=1S/C12H16N4O4/c1-5-19-11(17)9-7(3)13-16-10(12(18)20-6-2)8(4)14-15(9)16/h5-6H2,1-4H3

InChI Key

FGRDGWFBGBCEJE-UHFFFAOYSA-N

Isomeric SMILES

CCO/C(=C/1\C(=N[N+]2=C(C(=NN12)C)C(=O)OCC)C)/[O-]

Canonical SMILES

CCOC(=C1C(=N[N+]2=C(C(=NN12)C)C(=O)OCC)C)[O-]

Origin of Product

United States

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